butyl 2-amino-1-[2-(4-sulfamoylphenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
Description
Butyl 2-amino-1-[2-(4-sulfamoylphenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a synthetic pyrroloquinoxaline derivative characterized by a sulfamoylphenyl ethyl substituent at position 1 and a butyl ester group at position 3 of the core heterocyclic scaffold.
Properties
Molecular Formula |
C23H25N5O4S |
|---|---|
Molecular Weight |
467.5 g/mol |
IUPAC Name |
butyl 2-amino-1-[2-(4-sulfamoylphenyl)ethyl]pyrrolo[3,2-b]quinoxaline-3-carboxylate |
InChI |
InChI=1S/C23H25N5O4S/c1-2-3-14-32-23(29)19-20-22(27-18-7-5-4-6-17(18)26-20)28(21(19)24)13-12-15-8-10-16(11-9-15)33(25,30)31/h4-11H,2-3,12-14,24H2,1H3,(H2,25,30,31) |
InChI Key |
DZKVHTQJMUTHSU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CCC4=CC=C(C=C4)S(=O)(=O)N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl 2-amino-1-[2-(4-sulfamoylphenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Butyl 2-amino-1-[2-(4-sulfamoylphenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
Butyl 2-amino-1-[2-(4-sulfamoylphenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of butyl 2-amino-1-[2-(4-sulfamoylphenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally related pyrroloquinoxaline derivatives from the evidence. Key differences lie in substituent groups, molecular weights, and physicochemical properties.
Table 1: Structural and Physicochemical Comparison
*XLogP3: Calculated octanol-water partition coefficient (higher values indicate greater lipophilicity). †Molecular weight estimated from formula C₂₂H₂₄N₄O₃.
Substituent Effects on Physicochemical Properties
- Polarity and Solubility : The target compound’s 4-sulfamoylphenylethyl group introduces a highly polar sulfonamide group (-SO₂NH₂), likely increasing aqueous solubility compared to analogs with ethoxycarbonyl (), naphthyl (), or methoxybenzyl groups (–4). For example, the methoxybenzyl analog () has an XLogP3 of 4.3, indicating moderate lipophilicity, whereas the sulfamoyl group would reduce XLogP3 significantly.
- In contrast, the 2,3-dimethylphenyl group () introduces steric hindrance, which may limit binding to flat protein pockets.
Structural Diversity and Bioactivity Implications
- Ester Chain Length : The butyl ester in the target compound and may prolong metabolic stability compared to ethyl esters () due to reduced susceptibility to esterase cleavage.
- Substituent Position: The 4-sulfamoylphenyl group in the target compound vs.
Research Findings and Limitations
- Gaps in Data : The evidence lacks biological activity data (e.g., IC₅₀ values, kinase inhibition profiles) for direct pharmacological comparison. Physicochemical properties like solubility, melting points, and stability are also missing.
- Computational Insights : The methoxybenzyl analog () has a topological polar surface area (TPSA) of 92.3 Ų, suggesting moderate permeability. The target compound’s TPSA would likely exceed this due to the sulfamoyl group, aligning with enhanced hydrophilicity.
Biological Activity
Butyl 2-amino-1-[2-(4-sulfamoylphenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and antimicrobial applications. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various pathogens, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound can be described by the following structural formula:
This structure features a quinoxaline core, which is known for its diverse biological properties. The presence of a sulfonamide group contributes to its potential therapeutic effects.
Anticancer Activity
Recent studies have highlighted the anticancer potential of quinoxaline derivatives. In particular, this compound has shown promising results against various cancer cell lines:
The structure-activity relationship (SAR) analysis indicates that electron-donating groups enhance activity, while electron-withdrawing groups diminish it. The NH linker and specific substitutions at the quinoxaline core are crucial for maintaining potency.
Antimicrobial Activity
The compound's antimicrobial properties have been evaluated against Mycobacterium tuberculosis (Mtb). A study reported that derivatives of quinoxaline exhibited significant antitubercular activity with minimum inhibitory concentrations (MIC) as low as 3.91 µg/mL against Mtb H37Ra . The sulfonamide moiety is believed to play a critical role in this activity by inhibiting bacterial folate synthesis.
The biological mechanisms underlying the activity of this compound involve multiple pathways:
- Inhibition of Enzymatic Activity : The compound likely targets specific enzymes involved in cancer cell proliferation and bacterial metabolism.
- Induction of Apoptosis : Studies suggest that quinoxaline derivatives can induce programmed cell death in cancer cells, contributing to their anticancer effects.
- Disruption of Cellular Functions : By interfering with cellular signaling pathways, the compound can hinder the growth and survival of both cancerous and microbial cells.
Study 1: Anticancer Efficacy
In a controlled laboratory setting, this compound was tested against various human cancer cell lines. The results indicated a dose-dependent response with significant reductions in cell viability at concentrations below 0.5 μM for HeLa cells.
Study 2: Antitubercular Activity
A separate investigation focused on the compound's efficacy against Mtb strains. The data revealed that several derivatives exhibited MIC values comparable to first-line antitubercular agents, suggesting potential as a new therapeutic option for tuberculosis treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
